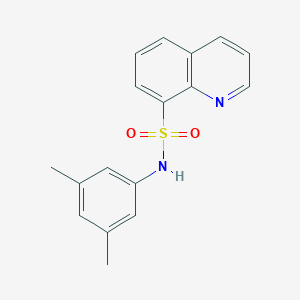
N-(3,5-dimethylphenyl)quinoline-8-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)quinoline-8-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is widely used for various biological applications due to its unique properties and potential therapeutic benefits.
科学研究应用
N-(3,5-dimethylphenyl)quinoline-8-sulfonamide is widely used in scientific research for various applications. It has been shown to have potential therapeutic benefits in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool for studying protein-protein interactions and as a fluorescent probe for imaging biological systems.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)quinoline-8-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in various biological pathways. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)quinoline-8-sulfonamide has been shown to have various biochemical and physiological effects in biological systems. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to affect the activity of certain enzymes and proteins involved in various biological pathways.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)quinoline-8-sulfonamide has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also fluorescent, which makes it useful for imaging biological systems. However, it also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the use of N-(3,5-dimethylphenyl)quinoline-8-sulfonamide in scientific research. One direction is to further investigate its potential therapeutic benefits in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to use it as a tool for studying protein-protein interactions in biological systems. Finally, future research could focus on developing new derivatives of N-(3,5-dimethylphenyl)quinoline-8-sulfonamide with improved properties and reduced toxicity.
合成方法
The synthesis of N-(3,5-dimethylphenyl)quinoline-8-sulfonamide involves the reaction of 3,5-dimethylaniline and 8-chloroquinoline-5-sulfonic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified using column chromatography.
属性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-9-13(2)11-15(10-12)19-22(20,21)16-7-3-5-14-6-4-8-18-17(14)16/h3-11,19H,1-2H3 |
InChI 键 |
GWOFPAFFKKXXDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |
规范 SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)


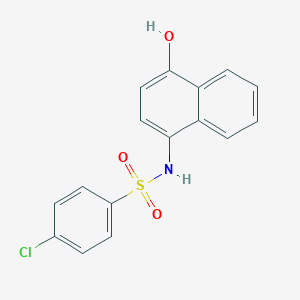

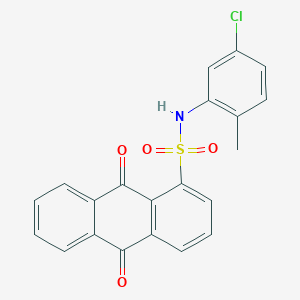
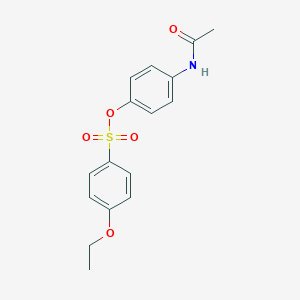
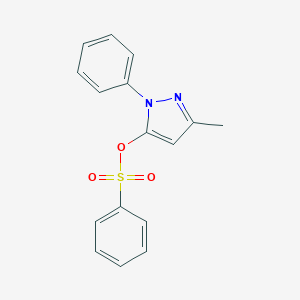
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)

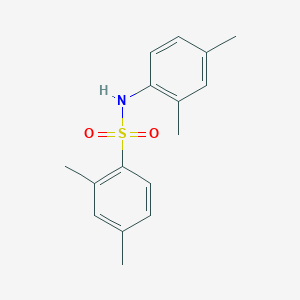
![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)